molecular formula C19H19N3O2S B2673281 3-(2-oxo-2-piperidin-1-ylethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105206-90-3

3-(2-oxo-2-piperidin-1-ylethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2673281
M. Wt: 353.44
InChI Key: WCEMAEUKUVHPDC-UHFFFAOYSA-N
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Description

The compound “3-(2-oxo-2-piperidin-1-ylethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one” is a potent inhibitor of SIRT1, SIRT2, and SIRT3 . These are NAD+ dependent deacetylases that are potential targets for metabolic, inflammatory, oncologic, and neurodegenerative disorders .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . The common carboxamide binds in the nicotinamide C-pocket and the aliphatic portions of the inhibitors extend through the substrate channel .

Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on synthesizing novel derivatives of piperidine and pyrimidinone compounds, emphasizing their structural characterization. For instance, the microwave-assisted synthesis of piperidine containing pyrimidinone derivatives shows the potential for efficient production of these compounds, highlighting their structural diversity and potential for further chemical modification (Merugu, Ramesh, & Sreenivasulu, 2010).

Biological Activities

Several studies have explored the biological activities of these compounds, including their antibacterial, antifungal, and anticancer properties. For example, derivatives have shown significant antimicrobial activity, indicating their potential as therapeutic agents against various microbial infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). Furthermore, specific piperidine and pyrimidinone derivatives have exhibited promising antiproliferative effects against human cancer cell lines, suggesting their potential in cancer treatment (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Future Directions

The compound represents a novel chemotype and is significantly more potent than currently available inhibitors . This makes it a valuable tool for sirtuin research . Further studies could focus on improving its physiochemical properties and evaluating its potential as a therapeutic agent for various disorders .

properties

IUPAC Name

3-(2-oxo-2-piperidin-1-ylethyl)-7-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-16(21-9-5-2-6-10-21)11-22-13-20-17-15(12-25-18(17)19(22)24)14-7-3-1-4-8-14/h1,3-4,7-8,12-13H,2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEMAEUKUVHPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-oxo-2-(piperidin-1-yl)ethyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

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